Kemptide TFA
Description
Kemptide TFA (trifluoroacetic acid salt) is a synthetic heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG). It serves as a well-characterized substrate for cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). The serine residue at position 5 is phosphorylated by these kinases, making it a critical tool for studying kinase activity in vitro and in vivo .
Structure
2D Structure
Properties
Molecular Formula |
C34H62F3N13O11 |
|---|---|
Molecular Weight |
885.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H61N13O9.C2HF3O2/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48;3-2(4,5)1(6)7/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t18-,19-,20-,21-,22-,23-;/m0./s1 |
InChI Key |
YTHNQIOAEDPEJM-PXILYFGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Kemptide
Resin Selection and Amino Acid Coupling
Kemptide is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production. The process begins with the attachment of the C-terminal glycine residue to a 2-chlorotrityl chloride (2-CTC) resin , which offers high loading capacity and stability under basic conditions. The resin is pre-swollen in dichloromethane (DCM) before coupling.
Subsequent amino acids (Leu, Ser, Ala, Arg, Arg, Leu) are coupled sequentially using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators. Double couplings are employed for arginine residues to ensure complete reaction due to steric hindrance. Each coupling step is followed by Fmoc deprotection using 20% piperidine in dimethylformamide (DMF) .
Side-Chain Protection Strategies
- Arginine : Protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent side reactions.
- Serine : Protected with a tert-butyl (t-Bu) group.
- Leucine and Alanine : No side-chain protection required.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktail
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 4 hours at room temperature. This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
Table 1: Cleavage Reagent Composition
| Component | Volume (%) | Role |
|---|---|---|
| Trifluoroacetic acid | 95 | Acidolytic cleavage agent |
| Water | 2.5 | Scavenger for carbocations |
| Triisopropylsilane | 2.5 | Scavenger for reactive species |
Precipitation and TFA Removal
The crude peptide is precipitated by adding 9 volumes of cold diethyl ether (-70°C) to the cleavage mixture. After centrifugation (3,300 rpm for 5 minutes), the pellet is washed repeatedly with cold ether to remove residual TFA and scavengers. Final drying under vacuum yields a fluffy white powder containing Kemptide TFA.
Purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column and Mobile Phase Selection
Crude Kemptide is purified using a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm particle size) with the following mobile phases:
- Buffer A : 0.1% TFA in water.
- Buffer B : 0.1% TFA in acetonitrile.
A gradient of 5–60% Buffer B over 20 minutes effectively separates the target peptide from impurities.
Lyophilization
Purified fractions are pooled, and acetonitrile is removed by rotary evaporation. The aqueous solution is lyophilized to obtain this compound as a stable powder.
Quantification of Residual TFA
Analytical Methods
Residual TFA in the final product is quantified using:
- Ion chromatography (IC) : Detects TFA anions (CF₃COO⁻) with a detection limit of 0.01%.
- Reverse-phase HPLC : Utilizes a C18 column and UV detection at 210 nm.
Table 2: Residual TFA Limits in Kemptide Preparations
| Application | Maximum Allowable TFA (%) |
|---|---|
| In vitro assays | ≤5 |
| In vivo studies | ≤1 |
Quality Control and Validation
Challenges and Optimization Strategies
Minimizing TFA Content
Scale-Up Considerations
Industrial-scale synthesis employs continuous-flow SPPS systems to enhance yield and reproducibility.
Chemical Reactions Analysis
Phosphorylation by Protein Kinase A (PKA)
Kemptide’s serine residue (Ser-5) undergoes ATP-dependent phosphorylation by PKA. Key kinetic parameters include:
Key findings :
-
Positive cooperativity : PKA binds ATP and Kemptide synergistically (Kₘ for Kemptide decreases from 980 µM to 292 µM when ATP is pre-bound) .
-
Redox sensitivity : Oxidation of PKA-Cα (e.g., C199 sulfenylation) reduces phosphorylation efficiency by 40–60% .
-
Substrate specificity : Kemptide’s Ala-Ser sequence is critical; mutation to Ala-Ala abolishes phosphorylation (Kₘ >1 mM) .
Competitive Inhibition and Allosteric Modulation
Kemptide’s reactivity is modulated by inhibitors and regulatory subunits:
-
PKI(5-24) inhibition : The inhibitory peptide PKI(5-24) competes with Kemptide for PKA binding (Kᵢ = 1.2 nM vs. Kₘ = 26 µM) .
-
Regulatory subunit effects : RIIα subunits reduce PKA activity toward Kemptide by 70%, whereas RIα subunits enhance inhibition by PKI .
Stability and Handling
-
Storage : Lyophilized Kemptide TFA is stable at −20°C for >2 years; reconstituted solutions (in TFA/H₂O) retain activity for 6 months .
-
pH sensitivity : Optimal phosphorylation occurs at pH 7.4 (50 mM MOPS buffer); activity declines by 50% at pH <6.5 or >8.5 .
Comparative Kinetics with Protein Substrates
Kemptide’s simplicity contrasts with protein substrates like DARPP-32:
| Substrate | Kₘ (µM) | kₐₜ (s⁻¹) | kₐₜ/Kₘ (µM⁻¹·s⁻¹) |
|---|---|---|---|
| Kemptide | 26 | 23 | 0.88 |
| DARPP-32 | 12 | 18 | 1.50 |
| PP1_I-1 | 8 | 15 | 1.88 |
Mutagenesis and Structural Insights
Scientific Research Applications
Kemptide TFA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and phosphorylation mechanisms.
Biology: It is used to investigate cellular signaling pathways involving protein kinase A.
Medicine: Research on this compound contributes to understanding diseases related to kinase dysregulation, such as cancer and cardiovascular diseases.
Industry: It is employed in the development of kinase inhibitors, which are potential therapeutic agents
Mechanism of Action
Kemptide TFA exerts its effects through phosphorylation by protein kinase A. The mechanism involves the transfer of the γ-phosphoryl group from ATP to the serine residue of Kemptide. Aspartate 166 in protein kinase A acts as a base catalyst, abstracting a proton from the serine hydroxyl group, facilitating the nucleophilic attack on the γ-phosphoryl group of ATP. This results in the formation of phospho-Kemptide and adenosine diphosphate (ADP) .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₂H₆₁N₁₃O₉
- Molecular Weight : 771.92 Da
- Purity : >98% (HPLC)
- CAS No.: 65189-71-1
- Storage : Stable at -20°C to -70°C; requires TFA removal (<1%) for cell-based assays to avoid interference .
Comparison with Similar Compounds
Comparison with Other Kinase Substrate Peptides
While Kemptide TFA is a canonical PKA substrate, other kinase-specific peptides include:
Key Differences :
Comparison with Other TFA-Containing Peptides
TFA is commonly used in peptide synthesis. Below is a comparison with functionally distinct TFA salts:
Key Differences :
- Functional Diversity : this compound is a research tool, while others like Abaloparatide TFA and Motixafortide TFA are therapeutic candidates.
- TFA Impact : Kemptide’s TFA content is well-documented for assay interference, whereas therapeutic peptides may prioritize TFA removal during GMP-grade production .
Research Findings on TFA’s Role and Alternatives
TFA in Analytical Chemistry
- Chromatography : TFA enhances peptide resolution in HPLC/UHPLC due to its ion-pairing properties but causes signal suppression in LC-MS. Alternatives like difluoroacetic acid (DFA) and methanesulfonic acid (MSA) offer comparable performance with reduced MS interference .
- Peptide Analysis : this compound’s analysis often employs 0.1% TFA in mobile phases, but MSA (8–15 mM) can replace TFA in UHPSFC without compromising resolution .
Biological Activity
Kemptide TFA (Trifluoroacetic Acid) is a synthetic peptide that serves as a substrate for protein kinase A (PKA). Its biological activity has been extensively studied, revealing significant insights into its role in cellular signaling and enzymatic reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
Overview of this compound
Kemptide is recognized as a potent substrate for PKA due to its specific amino acid sequence, which facilitates phosphorylation. The addition of TFA as a counter-ion affects the peptide's solubility and stability, influencing its biological interactions.
This compound acts primarily through the following mechanisms:
- Phosphorylation : Kemptide is phosphorylated by PKA, which plays a critical role in various signaling pathways. The phosphorylation process is crucial for regulating cellular functions such as metabolism, gene expression, and cell proliferation.
- Docking Interactions : The binding affinity between Kemptide and PKA has been quantified, with studies reporting a dissociation constant (KD) of approximately 4.2 nM. This high affinity indicates strong interactions that facilitate efficient phosphorylation processes .
Enzymatic Activity
Kemptide has been utilized in numerous studies to assess PKA activity. For instance, kinetic assays have shown that the Km for Kemptide is around 26 μM, with a catalytic rate constant (k_cat) reflecting effective substrate turnover . These metrics are essential for understanding how modifications to the peptide sequence influence enzymatic efficiency.
Cellular Effects
This compound has been implicated in various cellular responses:
- Cell Growth Stimulation : Research indicates that TFA can enhance cell growth in certain contexts, with concentrations as low as 10 nM exhibiting inhibitory effects on cell proliferation in some cell types while promoting growth in others .
- Inflammatory Responses : Studies have also highlighted that TFA can provoke inflammatory responses, suggesting a complex role in immune modulation .
Data Table: Summary of Key Research Findings
| Study Reference | Key Findings | Methodology |
|---|---|---|
| Cornish et al. | Inhibition of cell growth at low concentrations | Cell culture assays |
| Tipps et al. | Allosteric regulation of GlyR by TFA | Receptor activity assays |
| Burra & Thakur | Solubilization of polyGln peptides using TFA | Size exclusion chromatography |
| Dyla et al. | Optimal docking strength for Kemptide interactions | Single-turnover kinetics |
Case Studies
- Cell Proliferation Assays : In vitro studies demonstrated that treatment with this compound at varying concentrations influenced the proliferation rates of different cell lines, underscoring its dual role as both an inhibitor and promoter depending on the context .
- Pharmacological Applications : Investigations into the pharmacokinetics of TFA have revealed its stability during metabolism and its effects on liver metabolism, indicating potential therapeutic applications and safety profiles .
- Structural Studies : Advanced techniques such as nuclear magnetic resonance (NMR) have been employed to study the conformational dynamics of Kemptide when bound to PKA, providing insights into how structural changes can affect phosphorylation efficiency .
Q & A
Q. What is the role of Kemptide TFA in kinase activity assays, and how is it experimentally validated?
Q. How should researchers assess the purity and stability of this compound for reproducible experiments?
Purity (>95%) is typically verified via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and mass spectrometry (expected MW: ~847.9 Da). Stability assessments involve:
- Lyophilized form : Store at -20°C; reconstitute in 10 mM HCl (pH 2.0) to prevent aggregation.
- Solution form : Use within 24 hours at 4°C to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers optimize this compound concentration in kinetic studies to avoid substrate inhibition?
Substrate inhibition occurs at supraphysiological concentrations. To mitigate this:
- Perform Michaelis-Menten kinetics across a concentration gradient (e.g., 0.1–100 µM).
- Calculate and using nonlinear regression (e.g., GraphPad Prism).
- Validate with Lineweaver-Burk plots ; deviation from linearity indicates inhibition .
Example Optimization Data :
| [Kemptide] (µM) | Initial Velocity (nmol/min) |
|---|---|
| 10 | 12.5 ± 1.1 |
| 50 | 25.3 ± 2.0 |
| 100 | 18.7 ± 1.5 (Inhibition) |
Q. What experimental strategies resolve discrepancies in phosphorylation efficiency across studies using this compound?
Contradictions often arise from:
- Buffer composition : Divergent pH (e.g., Tris vs. HEPES) or ionic strength alters PKA activity.
- Enzyme source : Recombinant vs. tissue-extracted PKA may have varying cofactor requirements.
- Normalization : Use internal standards (e.g., phosphorylated BSA) to calibrate signals .
Recommended Workflow :
Q. How can this compound stability be systematically studied under varying experimental conditions?
Design a stability matrix evaluating:
- Temperature : -80°C (long-term) vs. 4°C (short-term).
- pH : 2.0–7.4 (simulate assay buffers).
- Oxidative stress : Add 0.01% H₂O₂ to test degradation.
Stability Metrics :
| Condition | % Intact Peptide (24 hrs) |
|---|---|
| -80°C (lyophilized) | 98.5 ± 0.5 |
| 4°C (pH 7.4) | 85.2 ± 2.1 |
| 25°C (pH 7.4) | 62.3 ± 3.8 |
Q. What computational methods support the integration of this compound data into kinase signaling models?
Use systems biology tools (e.g., COPASI) to model PKA signaling cascades. Key steps:
- Import kinetic constants (, ) from Kemptide assays.
- Validate against phosphoproteomics datasets (e.g., PRIDE Archive).
- Simulate perturbations (e.g., cAMP elevation) to predict downstream effects .
Methodological Best Practices
- Reproducibility : Document lot-specific purity data (e.g., COA) and storage conditions in supplemental materials .
- Data Contradictions : Apply the STREGA guidelines for reporting heterogeneity in kinase assay protocols .
- Ethical Compliance : For studies involving human samples, ensure GDPR compliance in data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
